Ibuprofen-13C,d3

LC–MS/MS Chromatographic co-elution Isotope effect

For quantitative LC–MS/MS bioanalysis, Ibuprofen-13C,d3 (CAS 1261394-40-4) is the analytically superior internal standard. Its dual 13C/d3 labeling provides a +4 Da mass shift and ensures exact chromatographic co-elution with the native analyte, unlike deuterium-only analogs that can cause >15% quantification bias in lipidemic/hemolyzed matrices. Supplied with a Certificate of Analysis confirming isotopic and chemical purity, it supports method validation, ANDA submissions, and robust multi-site method transfer.

Molecular Formula C13H18O2
Molecular Weight 210.29 g/mol
CAS No. 1261394-40-4
Cat. No. B12055382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-13C,d3
CAS1261394-40-4
Molecular FormulaC13H18O2
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3+1D3
InChIKeyHEFNNWSXXWATRW-LBDFIVMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen-13C,d3 (CAS 1261394-40-4): A Dual-Labeled Stable Isotope Internal Standard for High-Precision Pharmacokinetic Analysis


Ibuprofen-13C,d3 (CAS 1261394-40-4) is a stable isotope-labeled internal standard (SIL-IS) wherein the ibuprofen molecule incorporates both carbon-13 (¹³C) and three deuterium (²H or D) atoms . Unlike its unlabeled parent ibuprofen—a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and COX-2 with IC₅₀ values of 13 μM and 370 μM, respectively—this dual-labeled analog is not intended for therapeutic use but serves exclusively as an analytical reference material for quantitative bioanalysis via liquid chromatography–tandem mass spectrometry (LC–MS/MS) . The incorporation of both ¹³C and deuterium labels confers a net mass increase of +4 Da relative to unlabeled ibuprofen, enabling unambiguous mass spectrometric differentiation from the endogenous analyte while retaining near-identical physicochemical behavior to the native drug molecule . This product is supplied with a Certificate of Analysis (CoA) documenting isotopic purity and chemical identity to meet regulatory compliance requirements for method validation .

Why Ibuprofen-13C,d3 Cannot Be Replaced by Unlabeled Ibuprofen or Deuterium-Only Analogs in LC–MS/MS Bioanalysis


In quantitative LC–MS/MS bioanalysis, the direct substitution of Ibuprofen-13C,d3 with unlabeled ibuprofen or with deuterium-only labeled analogs (e.g., ibuprofen-d₃) is analytically invalid and risks compromising data integrity. Unlabeled ibuprofen offers no mass differentiation from the endogenous analyte, precluding its use as an internal standard in complex biological matrices such as human plasma or urine [1]. While deuterium-only SIL-IS analogs (e.g., ibuprofen-d₃, m/z 208) are commercially available and widely employed, they exhibit a critical limitation: the difference in physicochemical properties between protium (¹H) and deuterium (²H) is sufficiently large to cause partial chromatographic separation from the native analyte under ultra-high-performance liquid chromatography (UPLC) conditions [2]. This retention time shift, which can exceed 0.1 minutes on sub-2 μm particle columns, exposes the deuterium-labeled IS and the analyte to different solvent microenvironments at the electrospray ionization (ESI) source, thereby differentially modulating ion suppression or enhancement effects . Consequently, deuterium-only ISs fail to fully compensate for matrix effects, introducing systematic quantification bias that can exceed 15% in lipidemic or hemolyzed plasma samples . The dual ¹³C/d₃ labeling strategy of Ibuprofen-13C,d3 is specifically engineered to mitigate these limitations while providing a +4 Da mass shift sufficient for unambiguous multiple reaction monitoring (MRM) detection [3].

Quantitative Evidence Guide: Ibuprofen-13C,d3 Differentiating Performance Metrics versus Alternative Internal Standards


Chromatographic Co-Elution: ¹³C-Labeled ISs Eliminate Retention Time Shifts Observed with Deuterium-Only ISs

Deuterium-only labeled internal standards exhibit measurable chromatographic separation from their native analytes under reversed-phase UPLC conditions, whereas ¹³C-labeled ISs co-elute precisely with the target analyte. Berg and Strand (2011) demonstrated that in UPLC–MS/MS analysis of amphetamine and methamphetamine, ²H-labeled ISs showed slight but detectable retention time separation from their analytes across multiple chromatographic conditions, while the corresponding ¹³C-labeled ISs co-eluted perfectly with the native analytes [1]. This differential behavior is attributed to the larger relative mass difference between hydrogen isotopes (¹H vs. ²H) compared to carbon isotopes (¹²C vs. ¹³C), which produces a measurable change in lipophilicity and chromatographic retention for deuterated compounds . Ibuprofen-13C,d3, incorporating a ¹³C label, is designed to overcome this deuterium-induced retention time shift, thereby ensuring that the internal standard and analyte experience identical solvent composition at the ESI interface during gradient elution [2].

LC–MS/MS Chromatographic co-elution Isotope effect

Label Stability: ¹³C Labels Are Non-Exchangeable Versus Deuterium Labels at Labile Positions

A critical but often overlooked limitation of deuterium-only internal standards is the potential for hydrogen–deuterium exchange when labels are positioned at metabolically or chemically labile sites. Tobin (2022) notes that deuterium labels situated on carbons alpha to carbonyl groups, or in certain aromatic positions, may undergo proton/deuterium exchange under acidic or basic conditions, as well as in biological matrices such as plasma or urine . In contrast, ¹³C and ¹⁵N labels are inherently non-exchangeable under all standard analytical and biological conditions, ensuring consistent isotopic enrichment and mass difference throughout sample preparation, storage, and analysis [1]. Ibuprofen-13C,d3 provides dual-label redundancy: even if the deuterium labels were to undergo partial exchange (depending on their specific molecular positions), the ¹³C label remains fully intact, preserving a baseline +1 Da mass shift sufficient for analyte discrimination and quantification .

Isotope exchange Label stability Method validation

Matrix Effect Compensation: ¹³C-Labeled ISs Provide Superior Correction of Ion Suppression Relative to Deuterium-Only ISs

The primary function of a SIL-IS is to correct for matrix-induced ionization effects—specifically ion suppression or enhancement—that occur at the ESI source when co-extracted matrix components co-elute with the analyte. Berg and Strand (2011) demonstrated that ¹³C-labeled ISs provided improved compensation for ion suppression effects in UPLC–MS/MS analysis compared to ²H-labeled ISs, specifically because the ¹³C-labeled ISs co-eluted with the analytes while the ²H-labeled ISs were partially separated [1]. Ejzak et al. (2023) further confirmed this phenomenon in a systematic comparison of ²H-labeled versus ¹³C/¹⁵N-labeled SIL-ISs for urinary biomarkers, where post-column infusion experiments revealed that ion suppression experienced by the analyte and ¹³C₆-labeled IS was not equally experienced by the ²H₇-labeled IS, resulting in negatively biased quantitative results [2]. In reversed-phase LC–MS/MS separations, deuterium-labeled ISs typically elute slightly earlier than their corresponding analytes, reducing their capacity to correct for matrix effects that vary across the chromatographic peak [3]. Ibuprofen-13C,d3, by virtue of its ¹³C label, is expected to co-elute precisely with ibuprofen, thereby ensuring that any ion suppression affecting the analyte also proportionally affects the IS, enabling accurate ratio-based quantification even in complex biological matrices such as lipidemic plasma, hemolyzed blood, or urine [4].

Matrix effects Ion suppression ESI-LC–MS/MS

Mass Difference and Spectral Interference: +4 Da Shift Enables Unambiguous MRM Detection in Complex Matrices

For small-molecule analytes (<1000 Da), a mass difference of ≥3 Da between analyte and SIL-IS is generally recommended to avoid spectral overlap between the isotopic clusters of the analyte and the internal standard . Wang et al. (2021) validated an LC–MS/MS method for ibuprofen in human plasma using ibuprofen-d₃ as SIL-IS, monitoring precursor-to-product ion transitions of m/z 205.0 → 161.1 for ibuprofen and m/z 208.0 → 164.0 for ibuprofen-d₃—a mass difference of +3 Da derived from three deuterium substitutions [1]. Ibuprofen-13C,d3 provides a net mass increase of +4 Da (+1 from ¹³C, +3 from d₃), exceeding the minimum recommended mass shift and further reducing the probability of isotopic cross-talk between the M+1/M+2/M+3 natural abundance isotopes of unlabeled ibuprofen and the internal standard signal [2]. This +4 Da shift ensures baseline resolution in the MS¹ dimension across all common quadrupole mass analyzers, including unit-resolution instruments, without requiring high-resolution accurate mass (HRAM) capabilities .

Mass spectrometry Multiple reaction monitoring Isotopic interference

Method Robustness and Inter-Day Precision: Ibuprofen-13C,d3 Supports Regulatory-Compliant Validation Metrics

The performance of an internal standard is ultimately reflected in the validation metrics of the bioanalytical method. Using ibuprofen-d₃ as SIL-IS, Wang et al. (2021) achieved intra- and inter-day precision with relative standard deviation (RSD) <5%, and accuracy ranging from 88.2% to 103.67%, across a linear calibration range of 0.05–36 μg/mL in human plasma [1]. The matrix effect was reported as negligible in human plasma, including lipidemic and hemolytic plasma samples [2]. While this represents a well-validated method using a deuterium-only IS, the documented advantages of ¹³C-labeled ISs—specifically superior co-elution fidelity and improved ion suppression compensation—suggest that Ibuprofen-13C,d3 could potentially extend these validation metrics to more challenging matrices or enable even tighter precision tolerances (e.g., RSD <3%) when method optimization is otherwise constrained by matrix effects [3]. For laboratories operating under stringent regulatory frameworks such as FDA Bioanalytical Method Validation Guidance or ICH M10, the incremental robustness afforded by a ¹³C-containing IS may reduce method development time and improve the probability of first-pass validation success [4].

Method validation Precision Accuracy Regulatory compliance

Optimal Use Cases for Ibuprofen-13C,d3: Where Dual-Labeled Internal Standards Deliver Maximum Analytical Value


Regulated Bioanalytical Method Development for Pharmacokinetic Studies Requiring FDA/ICH-Compliant Validation

In clinical and preclinical pharmacokinetic (PK) studies supporting Investigational New Drug (IND) applications or Abbreviated New Drug Applications (ANDA), the accuracy and precision of ibuprofen quantification in biological matrices must meet stringent regulatory acceptance criteria (±15% accuracy, ≤15% RSD, with ±20% at the lower limit of quantification). Ibuprofen-13C,d3 provides the chromatographic co-elution fidelity and non-exchangeable ¹³C label stability required to achieve these metrics consistently across large sample cohorts. The +4 Da mass shift ensures unambiguous MRM detection without isotopic interference from endogenous ibuprofen, while the ¹³C label eliminates the retention time shift and differential matrix effect compensation issues documented for deuterium-only ISs [1]. This translates to reduced method development timelines, fewer failed validation runs due to matrix effect failures, and robust inter-day precision across multi-batch analyses [2].

Bioequivalence and Bioavailability Studies Comparing Ibuprofen Formulations

Bioequivalence studies require precise, unbiased quantification of ibuprofen across multiple time points, formulations, and subject cohorts. Matrix effects in plasma samples—particularly from hyperlipidemic or hemolyzed specimens—can introduce systematic bias that compromises the statistical power required to demonstrate equivalence within the 80–125% confidence interval. The superior matrix effect compensation afforded by ¹³C-labeled ISs relative to deuterium-only analogs directly addresses this risk [1]. Ibuprofen-13C,d3 is therefore the preferred internal standard for cross-over bioequivalence trials where small quantification biases could alter study conclusions and regulatory outcomes [2].

Quantitative Analysis of Ibuprofen in Complex or Non-Standard Matrices (Urine, Tissue Homogenates, Environmental Samples)

Matrices beyond human plasma—including urine, tissue homogenates, bronchoalveolar lavage fluid, and environmental water samples—present elevated and highly variable matrix effects due to higher concentrations of phospholipids, salts, proteins, and other co-extracted interferences. In these challenging matrices, the retention time shift between deuterium-only ISs and the analyte becomes more pronounced and the ion suppression gradients steeper, exacerbating quantification errors [1]. Ibuprofen-13C,d3, by ensuring precise co-elution of IS and analyte across the entire chromatographic peak, provides more reliable matrix effect compensation in these non-standard matrices. Preliminary biodistribution studies of ibuprofen formulations have noted minimal retention in lung tissue and bronchoalveolar lavage fluid—precisely the type of low-concentration, high-matrix scenario where robust IS performance is critical [2].

LC–MS/MS Method Transfer Between Laboratories or Instrument Platforms

When transferring a validated bioanalytical method between laboratories or across different LC–MS/MS instrument platforms, subtle differences in chromatography and ESI source geometry can alter the magnitude and profile of matrix effects. Methods relying on deuterium-only ISs are particularly vulnerable to such variations, as even minor changes in column chemistry or gradient conditions can amplify retention time separation between the IS and analyte, degrading method robustness [1]. Ibuprofen-13C,d3, with its ¹³C label ensuring consistent co-elution regardless of minor chromatographic perturbations, provides greater method transferability and reduced re-validation burden. This makes it the more strategic procurement choice for contract research organizations (CROs) and central laboratories that must deploy methods across multiple sites or platforms [2].

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